molecular formula C17H14O7 B15141633 Aflatoxin M2-13C17

Aflatoxin M2-13C17

Cat. No.: B15141633
M. Wt: 347.16 g/mol
InChI Key: OQLKWHFMUPJCJY-CGADXAHWSA-N
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Description

Aflatoxin M2-13C17 is a labeled analog of aflatoxin M2, a mycotoxin produced by certain species of Aspergillus fungi, primarily Aspergillus flavus and Aspergillus parasiticus. Aflatoxins are secondary metabolites known for their potent carcinogenic properties. Aflatoxin M2 is a hydroxylated metabolite of aflatoxin B2 and is commonly found in milk and dairy products as a result of the consumption of contaminated feed by lactating animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin M2-13C17 involves the incorporation of carbon-13 isotopes into the aflatoxin M2 molecule. This can be achieved through a series of chemical reactions starting from labeled precursors. The process typically involves the hydroxylation of aflatoxin B2-13C17 to produce this compound. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling isotopically labeled compounds. The production process involves the use of advanced chromatographic techniques to purify the final product and ensure its high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Aflatoxin M2-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of aflatoxin M2-13C17 involves its interaction with cellular components, leading to various toxic effects. Aflatoxins, including aflatoxin M2, are known to form adducts with DNA, leading to mutations and carcinogenesis. The primary molecular target is the liver, where aflatoxins are metabolized to reactive intermediates that can bind to DNA and proteins, causing cellular damage and increasing the risk of liver cancer .

Comparison with Similar Compounds

Aflatoxin M2-13C17 is similar to other aflatoxins such as aflatoxin B1, B2, G1, and G2, which are also produced by Aspergillus species. this compound is unique due to its isotopic labeling, which allows for more precise analytical studies. Similar compounds include:

These labeled analogs are used in similar research applications to study the behavior, metabolism, and toxicology of aflatoxins in various systems.

Properties

Molecular Formula

C17H14O7

Molecular Weight

347.16 g/mol

IUPAC Name

3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

OQLKWHFMUPJCJY-CGADXAHWSA-N

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13CH]5[13C]4([13CH2][13CH2]O5)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O

Origin of Product

United States

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